rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile
Description
rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile (CAS: 444728-11-4) is a racemic intermediate critical in the synthesis of clopidogrel bisulfate, a potent antiplatelet drug. Structurally, it consists of a thienopyridine ring fused with a chlorophenyl group and an acetonitrile moiety. This compound serves as a precursor in the enantioselective synthesis of the active S-enantiomer of clopidogrel, which requires resolution of the racemic mixture to isolate the pharmacologically active form . Its molecular formula is C₁₅H₁₃ClN₂S, with a molecular weight of 288.8 g/mol .
Properties
IUPAC Name |
2-(2-chlorophenyl)-2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2S/c16-13-4-2-1-3-12(13)14(9-17)18-7-5-15-11(10-18)6-8-19-15/h1-4,6,8,14H,5,7,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDVAYOTONCKQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C(C#N)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463852 | |
| Record name | (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
444728-11-4 | |
| Record name | (2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile involves several steps. One common synthetic route includes the following steps :
Formation of the Thienopyridine Ring: The thienopyridine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, typically using a chlorinated aromatic compound.
Addition of the Acetonitrile Group: The acetonitrile group is added through a nucleophilic substitution reaction, often using a cyanide source.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
Oxidation: This compound can be oxidized to form corresponding oxides, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the nitrile group to an amine group, typically using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Pharmaceutical Development
The primary application of rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile lies in its role as an impurity in the synthesis of Clopidogrel, a widely used antiplatelet medication. Understanding the impurities associated with drug compounds is crucial for ensuring the safety and efficacy of pharmaceuticals.
Metabolic Studies
Research has shown that this compound serves as a metabolite of Clopidogrel. Studies focusing on its metabolic pathways help elucidate how Clopidogrel is processed in the body, which is vital for optimizing therapeutic strategies and understanding patient responses to treatment.
Analytical Chemistry
The compound is utilized in analytical chemistry for developing methods to detect and quantify Clopidogrel impurities. Techniques such as High-Performance Liquid Chromatography (HPLC) often employ this compound as a standard to ensure accurate results in pharmaceutical quality control.
Case Study 1: Impurity Analysis in Clopidogrel Production
A study published in the European Journal of Biomedical and Pharmaceutical Sciences examined various impurities associated with Clopidogrel during its synthesis. The presence of this compound was noted as a significant impurity that could affect the drug's efficacy and safety profile. The study emphasized the need for rigorous testing and characterization of such impurities to meet regulatory standards .
Case Study 2: Metabolic Pathway Elucidation
In another investigation, researchers explored the metabolic pathways of Clopidogrel using this compound as a reference compound. The findings revealed insights into how variations in metabolism could influence individual responses to Clopidogrel therapy, highlighting the importance of personalized medicine .
Mechanism of Action
The mechanism of action of rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile involves its interaction with specific molecular targets and pathways . For example, it may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The rac-acetonitrile intermediate and its derivatives are compared below based on structural features, roles in synthesis, pharmacological activity, and regulatory considerations.
Table 1: Comparative Analysis of rac-Acetonitrile and Related Compounds
Key Findings:
Synthetic Relevance: The rac-acetonitrile is hydrolyzed to (±)-2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, which is esterified to form clopidogrel. Kinetic resolution using chiral agents (e.g., l-camphorsulfonic acid) isolates the S-enantiomer . The acetamide derivative is resolved via preferential crystallization, yielding enantiomerically pure intermediates .
Pharmacological Differentiation: Only the S-enantiomer of clopidogrel exhibits antiplatelet activity by irreversibly blocking the P2Y₁₂ ADP receptor .
Stability and Impurities: Impurity 1 arises from incorrect thienopyridine ring formation during synthesis, while Impurity 2 forms via ester hydrolysis under humid conditions .
Industrial Applications :
- rac-Acetonitrile and its derivatives are pivotal in scalable clopidogrel production, with methods like spray drying enhancing yield and purity .
Biological Activity
Rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a thieno[3,2-c]pyridine core with a chlorophenyl group and an acetonitrile moiety, which is significant for its interactions with biological targets.
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties . In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines. For example:
- Cell Line Studies : The compound showed significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the micromolar range.
The anticancer effects are primarily attributed to:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspase pathways.
- Cell Cycle Arrest : It induces G1 phase arrest in the cell cycle, preventing further proliferation.
- Inhibition of Metastasis : Studies suggest that it may inhibit matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis.
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties :
- Bacterial Inhibition : The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL depending on the bacterial strain tested.
Neuroprotective Effects
Preliminary studies indicate potential neuroprotective effects , suggesting that this compound may be beneficial in neurodegenerative diseases. It appears to reduce oxidative stress and inflammation in neuronal cells.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Anticancer Study : A study published in Journal of Medicinal Chemistry reported that this compound induced apoptosis in MCF-7 cells through mitochondrial pathways, leading to increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
- Antimicrobial Study : Research conducted on various bacterial strains revealed that the compound effectively inhibited growth at concentrations lower than traditional antibiotics, suggesting its potential as an alternative treatment option .
- Neuroprotection Research : In vitro studies indicated that treatment with this compound reduced neuronal apoptosis induced by oxidative stress agents such as hydrogen peroxide .
Q & A
Basic Research Questions
What are the established synthetic routes for rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile?
The synthesis typically involves cyclization reactions or multicomponent strategies. For example, analogous thieno[3,2-c]pyridine derivatives are synthesized via [3+2] cycloaddition or condensation of substituted acetonitriles with heterocyclic precursors. A key step is the introduction of the 2-chlorophenyl group through nucleophilic substitution or Friedel-Crafts alkylation. Structural analogs, such as 2-chloroethyl derivatives of tetrahydrothieno[3,2-c]pyridines, have been crystallographically characterized, highlighting the importance of temperature control (113 K) and solvent selection (e.g., dichloromethane) to stabilize intermediates . Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization.
How is the stereochemistry of the racemic mixture analyzed and confirmed?
Chiral resolution via high-performance liquid chromatography (HPLC) using chiral stationary phases (e.g., amylose or cellulose derivatives) is standard. For related compounds, X-ray crystallography at low temperatures (e.g., 113 K) provides definitive stereochemical assignments by resolving bond angles and torsion angles in the thieno-pyridine core . Nuclear Overhauser Effect (NOE) NMR experiments can also differentiate enantiomers by analyzing spatial proximity of substituents. Reference standards with defined stereochemistry, such as methyl (±)-o-chlorophenyl derivatives, are critical for comparative analysis .
Advanced Research Questions
What methodologies optimize yield in large-scale synthesis while maintaining enantiomeric purity?
Optimization involves:
- Catalyst screening : Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) for aryl group introduction, with ligand selection (e.g., BINAP) critical for enantioselectivity.
- Reaction kinetics : Monitoring by in-situ FTIR or Raman spectroscopy to identify rate-limiting steps.
- Solvent engineering : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while additives like molecular sieves reduce hydrolysis of intermediates.
- Process intensification : Continuous-flow reactors improve heat/mass transfer, reducing racemization risks. Analogous syntheses of polycationic dye-fixatives highlight the role of copolymerization conditions (e.g., APS initiator concentration) in controlling molecular weight and purity .
How can conflicting biological activity data across studies be systematically addressed?
Discrepancies may arise from:
- Purity variations : Quantify impurities (<1% by HPLC) using orthogonal methods (LC-MS, NMR).
- Assay conditions : Standardize cell lines (e.g., HEK293 vs. CHO) and incubation times. For analogs like 2-(acetyloxy)-6,7-dihydrothieno[3,2-c]pyridines, activity differences correlate with esterase-mediated hydrolysis rates in different media .
- Stereochemical interference : Test individual enantiomers separately. For example, (S)-enantiomers of related compounds show higher receptor affinity due to steric complementarity .
- Meta-analysis : Use tools like PubChem BioAssay to aggregate dose-response data and compute IC50 confidence intervals .
What advanced techniques characterize electronic properties of the thieno-pyridine core for structure-activity studies?
- DFT calculations : Analyze HOMO/LUMO distributions to predict reactivity. For example, the electron-withdrawing 2-chlorophenyl group lowers LUMO energy, enhancing electrophilic substitution susceptibility.
- Cyclic voltammetry : Measure redox potentials to assess stability under physiological conditions.
- X-ray photoelectron spectroscopy (XPS) : Resolve bonding environments (e.g., C-Cl vs. C-S bonds) in solid-state samples .
Methodological Considerations
- Safety : Handle acetonitrile derivatives in fume hoods due to toxicity (PAC guidelines: IDLH 500 ppm) .
- Data reproducibility : Archive raw spectral data (e.g., NMR FIDs, XRD .cif files) in repositories like Zenodo for peer validation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
